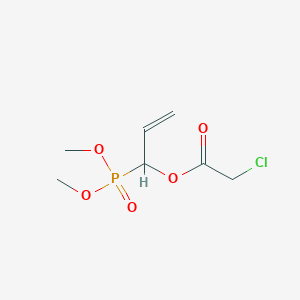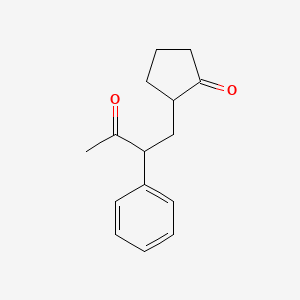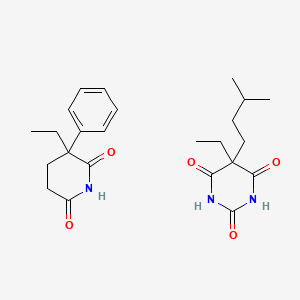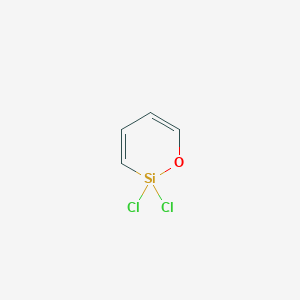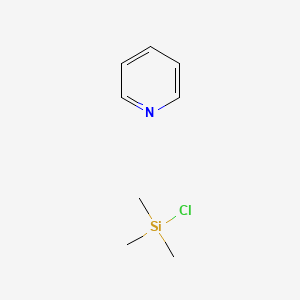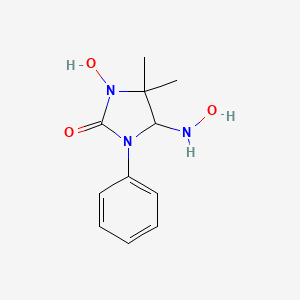
2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- is an organic compound with a complex structure that includes an imidazolidinone ring, hydroxy and hydroxyamino groups, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- typically involves multiple steps. One common method includes the reaction of a suitable phenyl-substituted imidazolidinone precursor with hydroxylamine under controlled conditions to introduce the hydroxyamino group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Imidazolidinone, 1-(3-chlorophenyl)-3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-
- 2-Imidazolidinone, 1-(3,4-dichlorophenyl)-3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-
Uniqueness
Compared to similar compounds, 2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxyamino group and the phenyl group in specific positions can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
CAS No. |
56368-99-1 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenylimidazolidin-2-one |
InChI |
InChI=1S/C11H15N3O3/c1-11(2)9(12-16)13(10(15)14(11)17)8-6-4-3-5-7-8/h3-7,9,12,16-17H,1-2H3 |
InChI Key |
UVUBDJXMYKJZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)N1O)C2=CC=CC=C2)NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
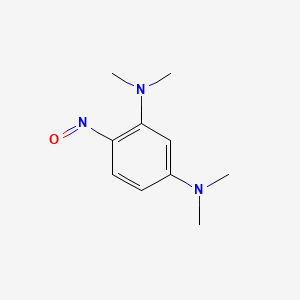
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
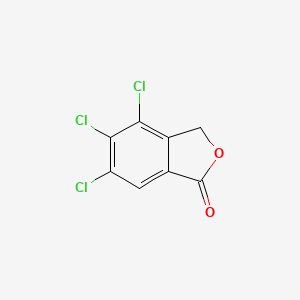
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
